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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Lewis A (Lea) trisaccharide, a carbohydrate antigen, has emerged as a significant
molecule in oncology. Its expression is frequently altered in various carcinomas, playing a
crucial role in tumor progression, metastasis, and offering potential as both a biomarker and a
therapeutic target. This guide provides a comprehensive overview of the Lewis A
trisaccharide as a tumor-associated carbohydrate antigen, detailing its structure, biosynthesis,
clinical significance, and the experimental methodologies used for its study.

Structure and Biosynthesis of Lewis A

The Lewis A trisaccharide is a fundamental carbohydrate structure, chemically defined as (3-
D-galactosyl-(1 - 3)-[a-L-fucopyranosyl-(1 — 4)]-N-acetyl-D-glucosamine (Gal31-3[Fucal-
4]GIcNAC).[1] Its synthesis is dependent on the activity of fucosyltransferase 3 (FUT3), also
known as the Lewis enzyme.[2] This enzyme catalyzes the addition of a fucose residue in an
al,4 linkage to the N-acetylglucosamine (GIcNAc) of a type 1 precursor chain (Galf31-
3GIcNAC).[3][4] The expression of Lewis A is characteristic of individuals who are non-
secretors, meaning they lack a functional FUT2 (secretor) enzyme.[4]

In many cancer types, the glycosylation machinery of the cell is altered, leading to the aberrant
expression of Lewis A and its sialylated form, sialyl Lewis A (sLea), also known as CA19-9.[5]
The synthesis of sLea involves an additional step where a sialic acid residue is added to the
galactose of the Lewis A structure.[6]
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Clinical Significance of Lewis A Expression in
Cancer

Elevated expression of Lewis A and sialyl Lewis A is observed in several adenocarcinomas,
including those of the colon, pancreas, stomach, and lung.[5][7] This aberrant expression is
often correlated with a more aggressive tumor phenotype and poorer patient prognosis.

Data Presentation: Quantitative Analysis of Lewis
Antigen Expression and Clinical Outcomes

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11777210/
https://www.cloud-clone.com/manual/ELISA-Kit-for-Carbohydrate-Antigen-19-9-(CA19-9)-E90156Hu.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Method of
Detection

Cancer

Antigen
Type

Key
Findings

Patient
Cohort

Reference

Colorectal Sialyl Lewis A Immunohisto

Carcinoma (SLA) chemistry

SLA
expression
detected in
75.4% of
primary
tumors.
Significant
correlation
with regional
lymph node
metastasis (P
< 0.005),
recurrence (P
< 0.005), and
postoperative
survival (P <
0.001).

309 surgically
resected
primary

tumors

Colorectal ) Immunohisto
Lewis A (Lea)

Cancer chemistry

Lea
expressed in
68.3% of

carcinomas.

101 patients
with primary

[9][10]
colorectal

carcinoma

Gastric Sialyl Lewis A Flow

Cancer (sLea) Cytometry

Frequency of
sLea
expression
was
significantly
higher in
patients with
lymphatic
invasion
(ly2/ly3 vs.
lyl, p<0.05)
and lymph
node

38 patients [7]
with gastric

cancer

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://pure.amsterdamumc.nl/files/140600132/Rho-gtpase-signalling-networks-in-cancer-cell-transendothelial-migration.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2848709/
https://pubmed.ncbi.nlm.nih.gov/8795712/
https://www.cloud-clone.com/manual/ELISA-Kit-for-Carbohydrate-Antigen-19-9-(CA19-9)-E90156Hu.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

metastasis
(PN3 vs.
pNO/pN1,
p<0.05).

Le(a-b-)
phenotype
was most
prevalent in
tumor tissue,
while Le(a-
) ) ) b+) was most 120 gastric
Gastric Lewis Immunohisto ]
) ) common in cancer [11]
Cancer Antigens chemistry ] ]
uninvolved patients
mucosa.
Sialyl-Lea
and sialyl-Lex
were highly
expressed in

tumor cells.

Lewis-

negative

patients

(n=100) had

a poorer

rognosis
prog ) 853 patients
) ) ) than Lewis- )
Pancreatic Lewis Antigen - - with
Not specified positive ) [41[12]

Cancer Phenotype ] pancreatic

patients

(n=753,

P<0.001) and

a higher

cancer

metastatic
rate
(P=0.004).

Pancreatic Lewis Antigen  Not specified Risk of 1187 patients  [13]

Cancer Phenotype mortality with

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3122166/
http://weldonbiotech.com/wp-content/uploads/2018/04/CA-19-9-ELISA-Package-Insert.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5129894/
https://www.creativebiolabs.net/fak-src-signaling.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

increased in pancreatic
the order of ductal
Le(atb-), adenocarcino

Le(a-b+),and ma
Le(a-b-).

Lea was

detected in

87% of

pancreatic 30 patients
Pancreatic ) Immunohisto cancer with
Cancer Lewis A (Lea) chemistry specimens, pancreatic (4]

regardless of  cancer

the patient's

Lewis

phenotype.

Role in Metastasis: The E-selectin Connection

One of the most critical functions of Lewis A and sialyl Lewis A in cancer is their role as ligands
for selectins, a family of cell adhesion molecules.[5] Specifically, sialyl Lewis A binds to E-
selectin, which is expressed on the surface of endothelial cells lining blood vessels.[6][11] This
interaction mediates the initial adhesion of circulating tumor cells to the endothelium, a crucial
step in the metastatic cascade.[5] The binding facilitates the "rolling" of cancer cells along the
vessel wall, allowing for subsequent firm adhesion and extravasation into distant tissues.[6]

Signaling Pathways Activated by Lewis A-Mediated
Adhesion

The binding of sialyl Lewis A on cancer cells to E-selectin on endothelial cells is not merely a
physical tethering event; it also initiates intracellular signaling cascades in the cancer cells,
promoting their migration and invasion. This "outside-in" signaling can activate several key
pathways.

Signaling Pathway Diagram
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Deparaffinization & Rehydration

Antigen Retrieval

Blocking

Primary Antibody Incubation
(anti-Lewis A)

Secondary Antibody Incubation

Detection (e.g., DAB)

Counterstaining (e.g., Hematoxylin)

Dehydration & Mounting

Microscopic Analysis

Coat plate with capture antibody
(anti-sLeA)

Block non-specific binding sites

Add standards, controls, and samples

Incubate and wash

Add detection antibody
(HRP-conjugated anti-sLeA)

Incubate and wash

Add substrate (e.g., TMB)

Incubate for color development

Add stop solution

Read absorbance at 450 nm

Calculate concentration
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Culture endothelial cells to confluence

in a flow chamber

Activate endothelial cells (e.g., with IL-13)
to induce E-selectin expression

Label cancer cells with a fluorescent dye
(e.g., BCECF-AM)

Perfuse fluorescently labeled cancer cells
over the endothelial monolayer at a defined shear stress

Record cell interactions using
video microscopy

Quantify cell adhesion
(number of rolling and firmly adhered cells)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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